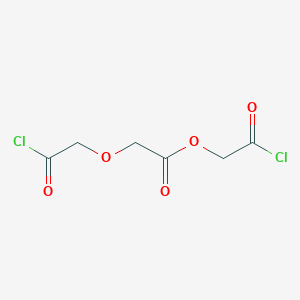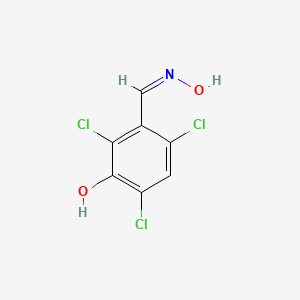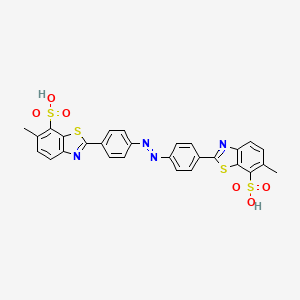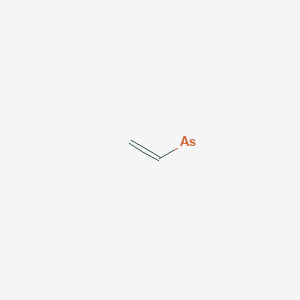
Vinylarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ethenylarsane can be synthesized through several methods. One common approach involves the reaction of arsine (AsH3) with acetylene (C2H2) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethenylarsane compound.
Industrial Production Methods: In an industrial setting, the production of ethenylarsane may involve the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable synthesis. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Ethenylarsane undergoes various chemical reactions, including:
Oxidation: Ethenylarsane can be oxidized to form ethenylarsenic oxide (C2H3AsO).
Reduction: Reduction reactions can convert ethenylarsane to simpler arsenic-containing compounds.
Substitution: The vinyl group in ethenylarsane can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes, are often employed in substitution reactions.
Major Products:
Oxidation Products: Ethenylarsenic oxide (C2H3AsO).
Reduction Products: Simpler arsenic compounds, such as arsine (AsH3).
Substitution Products: Various substituted ethenylarsane derivatives, depending on the reagents used.
科学的研究の応用
Ethenylarsane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Medicine: Ethenylarsane derivatives are being explored for their potential use in pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethenylarsane involves its interaction with various molecular targets. The vinyl group allows it to participate in addition and substitution reactions, which can modify the structure and function of biological molecules. The pathways involved in these reactions are influenced by the specific reagents and conditions used.
類似化合物との比較
Ethenylphosphine (C2H3PH2): Similar to ethenylarsane but with phosphorus instead of arsenic.
Ethenylstibine (C2H3SbH2): Contains antimony in place of arsenic.
Ethenylbismuthine (C2H3BiH2): Features bismuth instead of arsenic.
Uniqueness: Ethenylarsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
特性
分子式 |
C2H3As |
|---|---|
分子量 |
101.97 g/mol |
InChI |
InChI=1S/C2H3As/c1-2-3/h2H,1H2 |
InChIキー |
SZRIDEXXOYUJIS-UHFFFAOYSA-N |
正規SMILES |
C=C[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


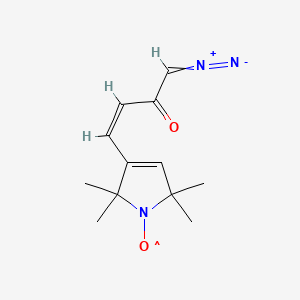
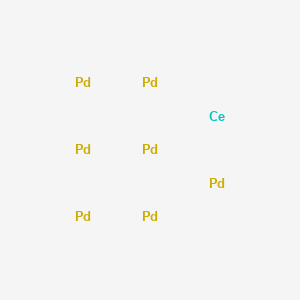
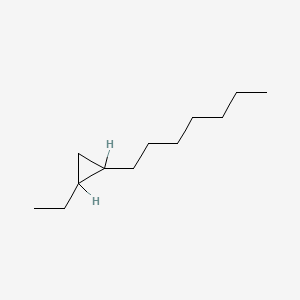
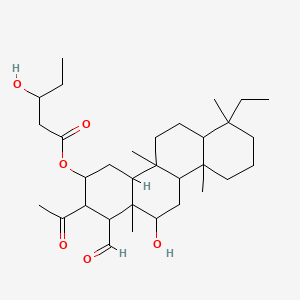


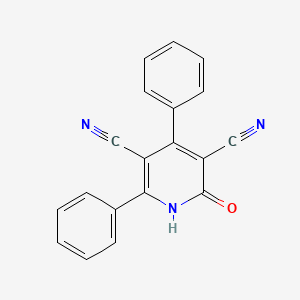
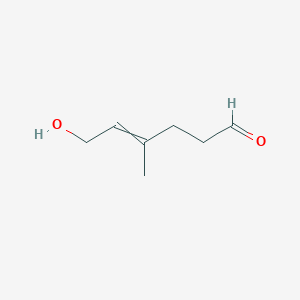
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

